Geraniin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La géranine est une déhydro-ellagitannine, un type de tannin hydrolysable, que l’on retrouve dans diverses espèces végétales. Elle est notamment présente dans le Geranium thunbergii, une médecine populaire et un médicament antidiarrhéique officiel au Japon . On peut également la trouver dans l’écorce du Nephelium lappaceum (ramboutan) . La géranine suscite un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antioxydantes, antimicrobiennes, anticancéreuses et immunomodulatrices .

Applications De Recherche Scientifique

Mécanisme D'action

La géranine exerce ses effets par le biais de plusieurs mécanismes :

Activité anticancéreuse : La géranine induit l’apoptose dans les cellules cancéreuses en régulant à la hausse l’expression du ligand Fas et en clivant la kinase d’adhésion focale.

Activité antivirale : La géranine inhibe l’attachement et la réplication virale en se liant à la protéine d’enveloppe de virus comme le virus de la dengue de type 2.

Effets immunomodulateurs : La géranine module la réponse immunitaire en inhibant le facteur de nécrose tumorale alpha et le NF-κB dans les cellules cancéreuses.

Analyse Biochimique

Biochemical Properties

Geraniin interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated that this compound possesses antioxidant, antimicrobial, anticancer, cytoprotective, immune-modulatory, and analgesic properties . It also exerts promising therapeutic effects on hypertension, cardiovascular disease, and metabolic dysregulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . This compound has also been shown to possess immunomodulatory properties, as it inhibits tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . This compound has also been shown to inhibit tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Temporal Effects in Laboratory Settings

The synthesis of this compound may be subjected to slight temporal variation, notably for the plants in temperate areas probably due to the seasonal changes throughout the year . This compound treatment also exerts antibacterial effects on plant bacteria in in vitro settings .

Dosage Effects in Animal Models

In mice, 30 mg/kg of this compound had been given intraperitoneally to facilitate full bioavailability and yet, no side effect was reported . It is highly recommended to conduct a comprehensive risk assessment, at least in animal models, in order to examine the possible acute and chronic side effects of the natural compound .

Metabolic Pathways

It is known that this compound is a secondary metabolite found in plants and is categorized as a hydrolysable tannin .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La géranine est généralement extraite de sources naturelles plutôt que synthétisée chimiquement. Le processus d’extraction consiste à utiliser des solvants comme le méthanol ou l’éthanol pour isoler le composé des matières végétales . Les parties de la plante utilisées pour l’extraction varient, notamment les feuilles, les tiges, l’écorce, les racines et les peaux de fruits .

Méthodes de production industrielle : La production industrielle de géranine implique une extraction à grande échelle à partir de sources végétales. Le processus comprend la récolte de la matière végétale, son séchage et son broyage en poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d’étapes de purification telles que la chromatographie sur colonne pour isoler la géranine pure .

Analyse Des Réactions Chimiques

Types de réactions : La géranine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la condensation .

Réactifs et conditions courants :

Réduction : La réduction de la géranine peut être réalisée à l’aide d’agents réducteurs comme le borohydrure de sodium.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la géranine, tels que l’ascorgeranine et la phyllanthusiine D .

4. Applications de la recherche scientifique

Biologie : La géranine présente des activités biologiques significatives, notamment des propriétés antioxydantes, antimicrobiennes et anticancéreuses.

Médecine : La géranine possède un potentiel thérapeutique dans le traitement de diverses maladies, telles que le cancer, les maladies cardiovasculaires et les troubles métaboliques.

Comparaison Avec Des Composés Similaires

La géranine est comparée à d’autres tannins hydrolysables, tels que l’acide chébulique et la punicalagine . Bien que tous ces composés partagent des propriétés antioxydantes et anticancéreuses similaires, la géranine est unique en raison de sa structure moléculaire spécifique et de sa puissance supérieure dans certaines activités biologiques .

Composés similaires :

Activité Biologique

Geraniin is a polyphenolic compound classified as an ellagitannin, primarily isolated from various plants such as Phyllanthus amarus and Geranium thunbergii. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which have been evaluated through various assays. A study highlighted the antioxidant activity of this compound's metabolites in rats, demonstrating that these metabolites exhibited stronger antioxidant effects compared to intact this compound itself. The study utilized the Oxygen Radical Absorbance Capacity (ORAC) method and found that plasma ORAC scores increased with higher concentrations of this compound metabolites after oral administration .

Table 1: Antioxidant Activity of this compound and Its Metabolites

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | DPPH Radical Scavenging | Moderate |

| Metabolite 1 | ORAC | High |

| Metabolite 2 | ORAC | Higher than this compound |

| Metabolite 3 | DPPH Radical Scavenging | High |

2. Neuroprotective Effects

This compound has been shown to protect against cerebral ischemia/reperfusion (I/R) injury. In an animal model using middle cerebral artery occlusion (MCAO), this compound administration significantly reduced infarct volume and neurological deficits. The mechanism underlying this protective effect is associated with the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Case Study: Neuroprotection in MCAO Model

- Model : Rats subjected to MCAO

- Treatment : this compound at doses of 5, 10, and 20 mg/kg

- Outcomes :

- Reduced infarct volume

- Decreased neurological deficit scores

- Increased superoxide dismutase (SOD) activity

- Decreased lactate dehydrogenase (LDH) levels

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. For instance, it was found to attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NF-kB signaling pathway. This suggests that this compound may be beneficial in managing inflammatory conditions .

Table 2: Anti-inflammatory Effects of this compound

| Condition | Model Type | Treatment | Result |

|---|---|---|---|

| Acute Lung Injury | LPS-induced | This compound | Reduced inflammation markers |

| High-fat Diet-induced Obesity | Sprague Dawley Rats | This compound | Ameliorated metabolic risks |

4. Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It promotes apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including the suppression of DNA damage and modulation of apoptosis-related proteins .

Case Study: Cancer Cell Apoptosis Induction

- Cell Line : Various cancer cell lines

- Mechanism : Induction of apoptosis via mitochondrial pathways

- Findings :

- Increased expression of pro-apoptotic factors

- Decreased expression of anti-apoptotic factors

Propriétés

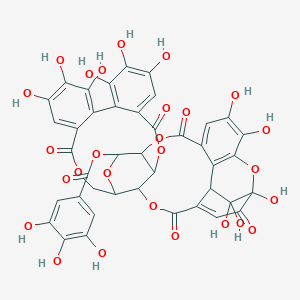

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.